molecular formula C13H12BrNO2 B2961456 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1240620-38-5

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine

Cat. No.: B2961456
CAS No.: 1240620-38-5
M. Wt: 294.148
InChI Key: JFUGFUDGYHNORN-UHFFFAOYSA-N
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Description

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine (CAS 1240620-38-5) is a high-value pyridine derivative engineered for advanced pharmaceutical research and organic synthesis. Its molecular structure, C13H12BrNO2 with a molecular weight of 294.14, incorporates two critical functional groups: a bromine atom and a 4-methoxybenzyl (PMB) protecting group attached to the pyridine ring . This architecture makes it a versatile synthetic intermediate. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental for constructing complex biaryl systems found in many Active Pharmaceutical Ingredients (APIs) . Concurrently, the (4-methoxyphenyl)methoxy group can act as a protective group for the pyridine nitrogen, allowing for selective reactions at other molecular sites . This compound is strictly intended for research applications as a chemical building block and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, as it carries the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and engineering controls, such as the use of a chemical fume hood, are recommended.

Properties

IUPAC Name

3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUGFUDGYHNORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 2-[(4-methoxyphenyl)methoxy]pyridine. One common method is to react 2-[(4-methoxyphenyl)methoxy]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Products include de-brominated pyridines or modified pyridine rings.

Scientific Research Applications

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can lead to the discovery of new drugs or biochemical tools.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the methoxyphenylmethoxy group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine C₁₃H₁₂BrNO₂ 310.15 3-Br, 2-(4-MeO-C₆H₄-OCH₂) Bulky methoxyphenylmethoxy group; moderate steric hindrance
3-Bromo-2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine C₁₄H₁₁BrN₂O 303.17 3-Br, 2-(4-MeO-C₆H₄), fused imidazo Imidazo ring enhances π-conjugation; potential bioactivity
4-(4-Bromo-2-methoxyphenyl)-pyridine C₁₂H₁₀BrNO 278.12 4-Br, 2-MeO on phenyl, pyridine at 4 Planar structure; higher solubility due to para-substitution
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO 202.05 5-Br, 2-MeO, 3-Me Methyl group increases lipophilicity; simpler synthesis
3-Bromo-5-Methoxypyridine C₆H₆BrNO 188.02 3-Br, 5-MeO Minimal steric hindrance; high reactivity in nucleophilic substitutions
Table 2: Hazard Comparison
Compound Name Hazard Statements (GHS) Key Risks
This compound Not explicitly reported Likely similar to bromopyridines (irritant)
4-(4-Bromo-2-methoxyphenyl)-pyridine H315, H319, H335 Skin/eye irritation, respiratory toxicity
3-Bromo-2-methoxy-4-methylpyridine H302, H312, H332 Acute toxicity via ingestion/inhalation

Biological Activity

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₀BrN₁O, characterized by a pyridine ring substituted with a bromine atom and a para-methoxyphenyl group. This structure contributes to its unique chemical properties, influencing its interactions with biological systems.

1. CYP Inhibition

This compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The inhibition of CYP enzymes can affect the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or altered efficacy.

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF7 (breast cancer). The MTT assay was employed to evaluate the compound's effectiveness in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
Hep-G2Not specified
MCF7Not specified

The specific IC50 values for this compound were not detailed in the available literature; however, related compounds have shown significant cytotoxic effects against similar cell lines.

While detailed mechanisms of action for this compound remain unclear, structural analogs have demonstrated various pathways through which they exert their effects. For instance, some derivatives have been shown to inhibit key signaling pathways involved in tumor growth and proliferation .

Case Study 1: Anticancer Potential

In one study, novel compounds related to this compound were synthesized and evaluated for their anticancer activity. These compounds exhibited promising results against multiple cancer cell lines, suggesting that modifications to the core structure could enhance biological activity .

Case Study 2: Drug Interaction Studies

Research has highlighted the importance of understanding how this compound interacts with other drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, necessitating careful consideration in therapeutic contexts .

Q & A

Basic: What are the established synthetic routes for preparing 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine, and how are intermediates characterized?

Methodological Answer:
A common approach involves sequential functionalization of pyridine derivatives. For example:

Bromination : Introduce bromine at the 3-position of 2-hydroxypyridine using N-bromosuccinimide (NBS) under controlled conditions .

Methoxybenzyl Protection : React the hydroxyl group with 4-methoxybenzyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Characterization :

  • NMR : Confirm regioselectivity of bromination via 1^1H and 13^{13}C NMR (e.g., downfield shifts for aromatic protons adjacent to Br) .
  • Mass Spectrometry : Validate molecular weight with ESI-MS or EI-MS .

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time shift may indicate residual solvents or byproducts .
  • Elemental Analysis : Compare experimental C/H/N/Br content with theoretical values (e.g., via combustion analysis) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirm methoxybenzyl orientation) .

Advanced: How do competing reaction pathways affect the yield of this compound, and how can they be mitigated?

Methodological Answer:

  • Competing Pathways :
    • Over-bromination : Excess Br2_2 or prolonged reaction times may lead to di-brominated byproducts. Monitor reaction progress via TLC .
    • Demethylation : Acidic conditions during methoxybenzyl protection may cleave the methoxy group. Use mild bases (e.g., K2_2CO3_3) instead of strong acids .
  • Optimization :
    • Temperature Control : Perform bromination at 0–5°C to suppress side reactions .
    • Stoichiometry : Limit NBS to 1.1 equivalents to avoid over-bromination .

Advanced: What spectroscopic techniques are most effective for analyzing substituent effects on the pyridine ring?

Methodological Answer:

  • 1^1H NMR Coupling Constants : Assess steric/electronic effects of the methoxybenzyl group. For example, coupling between H-4 and H-5 protons indicates planarity of the pyridine ring .
  • IR Spectroscopy : Detect hydrogen bonding between the methoxy oxygen and pyridine nitrogen (stretching at ~1250 cm1^{-1}) .
  • DFT Calculations : Model electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions .

Advanced: How can researchers address contradictory data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • Acidic Conditions : Dissolve the compound in HCl (pH 2–4) and monitor degradation via HPLC over 24 hours .
    • Basic Conditions : Treat with NaOH (pH 10–12) and track hydrolysis of the methoxy group using 1^1H NMR .
  • Mechanistic Insights :
    • Protonation of the pyridine nitrogen (pKa ~1–3) may enhance Br^- leaving-group ability, leading to decomposition in strong acids .
    • Base-induced cleavage of the methoxybenzyl group is minimized in aprotic solvents like DMF .

Advanced: What strategies are recommended for functionalizing this compound in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : Use Pd(OAc)2_2, Xantphos, and Cs2_2CO3_3 in toluene at 110°C to replace Br with amines .
  • Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh3_3)4_4, K3_3PO4_4, dioxane, 90°C) to form biaryl derivatives .
  • Challenges :
    • Steric hindrance from the methoxybenzyl group may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos over PPh3_3) .

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